molecular formula C10H9NO3 B15330517 5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid

5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid

Cat. No.: B15330517
M. Wt: 191.18 g/mol
InChI Key: VLOIXMSHKMWINP-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound may vary, but common reagents include acetic acid and hydrochloric acid under reflux conditions .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: In chemistry, 5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid is used as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities, making them valuable in the development of new therapeutic agents .

Medicine: In medicine, this compound and its derivatives are investigated for their potential to treat various diseases. Their ability to interact with multiple biological targets makes them promising candidates for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the indole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other indole derivatives .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

5-hydroxy-1-methylindole-3-carboxylic acid

InChI

InChI=1S/C10H9NO3/c1-11-5-8(10(13)14)7-4-6(12)2-3-9(7)11/h2-5,12H,1H3,(H,13,14)

InChI Key

VLOIXMSHKMWINP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)O)C(=O)O

Origin of Product

United States

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